molecular formula C14H15ClF3NO4 B4769324 ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4769324
M. Wt: 353.72 g/mol
InChI Key: NJDHTNOBLSJEFC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ester, an amine, a hydroxyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-chloro-2-methylaniline, which can be synthesized through the nitration of toluene followed by reduction and chlorination . The next step involves the formation of the ester linkage through a reaction with ethyl 2-bromo-2-(trifluoromethyl)acetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO4/c1-3-23-12(21)13(22,14(16,17)18)7-11(20)19-10-6-4-5-9(15)8(10)2/h4-6,22H,3,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDHTNOBLSJEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)NC1=C(C(=CC=C1)Cl)C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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ethyl 4-(3-chloro-2-methylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

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